Product packaging for 2,6-Dichloroquinazolin-4-amine(Cat. No.:)

2,6-Dichloroquinazolin-4-amine

Cat. No.: B13656935
M. Wt: 214.05 g/mol
InChI Key: SQYVXXSSMNSOCS-UHFFFAOYSA-N
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Description

2,6-Dichloroquin-4-amine (CAS 111218-91-8) is a high-purity, synthetic building block of significant interest in medicinal chemistry. This compound features a quinazoline core, which is recognized as a privileged structure in drug discovery for its ability to interact with a wide range of biological targets . The presence of two chlorine atoms at the 2 and 6 positions, along with an amine group at the 4 position, makes this molecule a versatile intermediate for the synthesis of more complex derivatives. The primary research value of 2,6-dichloroquinazolin-4-amine lies in its role as a precursor for the development of novel therapeutic agents. Structure-activity relationship (SAR) studies have demonstrated that the presence of a halogen atom, such as chlorine, at the 6-position of the quinazoline ring can significantly improve antimicrobial activity . Researchers utilize this compound to create new molecules with potent effects against various strains of bacteria and fungi . Furthermore, the 4-amino group serves as a key handle for further functionalization, allowing for the creation of diverse compound libraries aimed at probing biological pathways and identifying new drug leads for conditions such as cancer and infectious diseases . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5Cl2N3 B13656935 2,6-Dichloroquinazolin-4-amine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dichloroquinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2N3/c9-4-1-2-6-5(3-4)7(11)13-8(10)12-6/h1-3H,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQYVXXSSMNSOCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=NC(=N2)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Synthetic Methodologies for 2,6 Dichloroquinazolin 4 Amine and Advanced Analogues

Regioselective Functionalization Approaches to 4-Aminoquinazoline Systems

The 4-aminoquinazoline core is a privileged structure in drug discovery. mdpi.com Achieving regioselective functionalization, particularly at the C-4 position, is crucial for the synthesis of targeted bioactive compounds.

Nucleophilic Aromatic Substitution (SNAr) at the C-4 Position of 2,4-Dichloroquinazoline (B46505) Precursors

The most prevalent and well-documented method for introducing an amino group at the C-4 position of the quinazoline (B50416) ring is through a nucleophilic aromatic substitution (SNAr) reaction on 2,4-dichloroquinazoline precursors. mdpi.comstackexchange.com This reaction is highly regioselective, with the chlorine atom at the C-4 position being significantly more reactive towards nucleophiles than the one at the C-2 position. mdpi.comstackexchange.com

The reaction typically involves treating a 2,4-dichloroquinazoline derivative with a primary or secondary amine. mdpi.com A variety of amine nucleophiles, including anilines, benzylamines, and aliphatic amines, have been successfully employed under different reaction conditions, consistently yielding the 2-chloro-4-aminoquinazoline derivative. mdpi.com The reaction time can vary from minutes to several hours, influenced by the specific reactants and conditions used. mdpi.com For instance, the reaction of 2,4-dichloroquinazoline with hydrazine (B178648) hydrate (B1144303) at low temperatures (0-5 °C) selectively substitutes the C-4 chlorine within a couple of hours, leaving the C-2 chlorine intact. stackexchange.com

While the C-4 position is highly activated for the initial substitution, achieving a second substitution at the C-2 position to form 2,4-diaminoquinazolines generally requires more forcing conditions, such as elevated temperatures (over 100 °C) or microwave irradiation. mdpi.com

Elucidation of Regioselectivity through Electronic and Steric Factors

The pronounced regioselectivity observed in the amination of 2,4-dichloroquinazolines is primarily governed by electronic factors rather than steric hindrance. mdpi.comnih.gov Density Functional Theory (DFT) calculations have provided significant insights into this phenomenon. mdpi.com These calculations reveal that the carbon atom at the C-4 position of 2,4-dichloroquinazoline possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient compared to the C-2 carbon. mdpi.com This makes the C-4 position more susceptible to nucleophilic attack. mdpi.com

Furthermore, the calculated activation energy for a nucleophilic attack at the C-4 position is lower than that for an attack at the C-2 position, further supporting the observed regioselectivity. mdpi.comresearchgate.net While steric factors can play a role in certain contexts, particularly with bulky nucleophiles or substituted quinazoline rings, the inherent electronic properties of the 2,4-dichloroquinazoline scaffold are the dominant drivers of the preferential C-4 substitution. researchgate.netresearchmap.jp

Synthetic Pathways to 2,6-Dichloroquinazolin-4-amine from Anthranilic Acid Derivatives

The construction of the this compound framework often begins with appropriately substituted anthranilic acid derivatives. A common strategy involves the cyclization of an anthranilic acid derivative to form a quinazolinone, which is then subsequently chlorinated.

For the synthesis of a 6-chloro substituted quinazoline, 5-chloroanthranilic acid is a typical starting material. nih.gov One established method involves the fusion of 5-chloroanthranilic acid with urea (B33335) to produce 6-chloroquinazoline-2,4(1H,3H)-dione. nih.gov This dione (B5365651) can then be treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield 2,4,6-trichloroquinazoline (B1310484). nih.govchemicalbook.com

An alternative approach described in a Chinese patent involves the reaction of anthranilic acid with potassium cyanate (B1221674) to form the quinazoline-2,4-dione, followed by chlorination. google.com To obtain the 6-chloro derivative, this method would necessitate starting with 5-chloroanthranilic acid. Once the 2,4,6-trichloroquinazoline intermediate is obtained, selective amination at the C-4 position can be achieved using methods described in section 2.1.1 to furnish this compound.

Starting MaterialReagentsIntermediateFinal ProductReference
5-Chloroanthranilic acid1. Urea, heat 2. POCl₃6-Chloroquinazoline-2,4(1H,3H)-dione2,4,6-Trichloroquinazoline nih.gov
Anthranilic acid1. Potassium cyanate 2. Chlorinating agentQuinazoline-2,4-dione2,4-Dichloroquinazoline google.com

Diversification Strategies at the C-2 Position of this compound

With the 4-amino group in place, the C-2 chlorine of this compound serves as a handle for further functionalization, allowing for the introduction of a wide array of substituents. This diversification is critical for exploring the structure-activity relationships of these compounds.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide, is particularly effective for the arylation or vinylation of the C-2 position of the quinazoline ring. nih.gov

These reactions offer several advantages, including mild reaction conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids and their derivatives. nih.gov The C-2 chlorine of a 2-chloro-4-aminoquinazoline derivative can be selectively coupled with various organoboron reagents in the presence of a palladium catalyst and a suitable base to introduce diverse aryl or heteroaryl moieties. nih.govrroij.com

Reaction TypeReactantsCatalyst SystemProduct TypeReference
Suzuki-Miyaura2-Chloro-4-aminoquinazoline derivative, Organoboron reagentPalladium catalyst (e.g., Pd(PPh₃)₄), Base2-Aryl/vinyl-4-aminoquinazoline derivative nih.govrroij.com
Sonogashira2-Chloro-4-aminoquinazoline derivative, Terminal alkynePalladium catalyst, Copper(I) co-catalyst, Base2-Alkynyl-4-aminoquinazoline derivative nih.gov
Negishi2-Chloro-4-aminoquinazoline derivative, Organozinc reagentPalladium or Nickel catalyst2-Aryl/vinyl-4-aminoquinazoline derivative nih.gov

Amine Nucleophilic Substitution at C-2

The C-2 chlorine can also be displaced by amine nucleophiles, although this generally requires more forcing conditions than the substitution at C-4. mdpi.comstackexchange.com By carefully controlling the reaction conditions, such as temperature and the nature of the nucleophile, selective amination at the C-2 position can be achieved. beilstein-journals.orgnih.gov

This sequential amination strategy allows for the synthesis of unsymmetrically substituted 2,4-diaminoquinazolines. For instance, after the initial regioselective amination at C-4, the resulting 2-chloro-4-aminoquinazoline can be subjected to a second amination reaction with a different amine under harsher conditions to yield the desired 2,4-diaminoquinazoline. mdpi.comstackexchange.com Recent methodologies have also explored the use of sulfonylquinazolines as intermediates to facilitate selective C-2 modification. beilstein-journals.orgnih.gov

Development of High-Yield and Environmentally Benign Synthetic Protocols

In recent years, the principles of green chemistry have guided the evolution of synthetic routes for complex heterocyclic compounds. jocpr.com For quinazoline derivatives, this has led to the adoption of innovative techniques that offer significant advantages over classical heating methods, such as improved energy efficiency, the use of less hazardous solvents, and often solvent-free conditions. frontiersin.orgarkat-usa.orgresearchgate.net These protocols are not only ecologically responsible but also economically advantageous, providing rapid access to a diverse library of compounds.

Microwave irradiation has emerged as a powerful and effective technique for promoting a wide range of chemical reactions, offering dramatic rate enhancements and often higher yields compared to conventional heating methods. frontiersin.orgnih.govresearchgate.net This technology has been successfully applied to the synthesis of quinazoline and 4-aminoquinazoline derivatives, significantly reducing reaction times from hours to mere minutes. nih.govmdpi.com The advantages include lower energy consumption, cleaner reaction profiles, and operational simplicity. nih.govresearchgate.net

The synthesis of 4-aminoquinazolines via microwave-assisted nucleophilic aromatic substitution (SNAr) of 4-chloroquinazolines is a common approach. arkat-usa.org For instance, the reaction of a 2,4-dichloroquinazoline with an amine selectively substitutes the chlorine atom at the C4 position. acs.orgiucr.org This regioselectivity is a known characteristic of 2,4-dihaloquinazolines, where the C4 position is more susceptible to nucleophilic attack than the C2 position. iucr.orgmdpi.com Microwave heating can accelerate this substitution, providing the desired 2-chloro-4-aminoquinazoline products rapidly and in high yields. researchgate.net

Solvent-free, or solid-phase, microwave-assisted synthesis represents a particularly environmentally benign approach. arkat-usa.orgresearchgate.net By adsorbing reactants onto a solid support like silica (B1680970) gel or acidic alumina, or by simply mixing the neat reactants, the need for volatile and often toxic organic solvents is eliminated. jocpr.comresearchgate.net These solventless techniques often lead to simpler work-up procedures and prevent the release of hazardous substances into the environment. arkat-usa.org

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of 4-Aminoquinazoline Derivatives

Starting MaterialsConditionsTimeYieldReference
4-Chloroquinazoline + Aniline (B41778) DerivativeMicrowave (80-100W), 2-propanol20 min97-99% mdpi.com
4-Chloroquinazoline + Aniline DerivativeConventional (Reflux)12 h37% mdpi.com
2-Aminobenzonitrile + Ortho-ester + NH4OAcMicrowave, Solvent-freeFew minutesGood frontiersin.org
2-Aminobenzonitrile + Ortho-ester + NH4OAcConventional (Refluxing Ethanol)Several hoursLower frontiersin.org
N-(2-cyanophenyl)-N,N-dimethylformamidine + AmineMicrowave (160°C), CH3CN/HOAc10 minHigh nih.gov

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single reaction vessel to form a final product that incorporates substantial portions of all starting materials. uminho.ptresearchgate.net This approach adheres to the principles of green chemistry by maximizing atom economy, reducing the number of synthetic steps, and minimizing waste generation from intermediate isolation and purification. uminho.pt MCRs have become a cornerstone for the rapid generation of molecular diversity in drug discovery. openmedicinalchemistryjournal.com

The synthesis of the 4-aminoquinazoline scaffold is well-suited to MCR strategies. A notable example involves the one-pot reaction of a 2-aminobenzonitrile, an orthoester, and a source of ammonia, such as ammonium (B1175870) acetate (B1210297) or ammonium formate. frontiersin.orguminho.pt In a microwave-promoted, solvent-free variation, 2-aminobenzonitrile, triethyl orthoformate, and ammonium acetate react to form 4-aminoquinazolines. uminho.pt The proposed mechanism involves the initial formation of an amidine intermediate, followed by an intramolecular nucleophilic attack of the amino group onto the nitrile carbon, leading to cyclization and tautomerization to yield the final product. uminho.pt

The versatility of MCRs allows for the synthesis of a wide array of substituted quinazoline derivatives by simply varying the starting components. openmedicinalchemistryjournal.comnih.gov For example, using different substituted 2-aminobenzonitriles or a variety of aldehydes and amines can lead to a library of structurally diverse quinazolines. openmedicinalchemistryjournal.comnih.gov These reactions can be catalyzed by various agents, including metal catalysts or Brønsted acids, and are often accelerated by microwave irradiation. openmedicinalchemistryjournal.comresearchgate.net

Table 2: Examples of One-Pot Multicomponent Reactions for Quinazoline Synthesis

ComponentsCatalyst/ConditionsProduct TypeKey AdvantagesReference
2-Aminobenzonitrile, Ortho-esters, Ammonium AcetateMicrowave, Solvent-free2-Alkyl-4-aminoquinazolinesRapid, solvent-free, good yields frontiersin.orguminho.pt
2-Halobenzimidamides, Aldehydes, NaN3CuBr, DMF, 70°C4-AminoquinazolinesGood functional group tolerance, moderate to high yields nih.gov
(2-Aminophenyl)methanols, Aldehydes, Ceric Ammonium NitrateCuCl, CsOH, AcetonitrileFunctionalized QuinazolinesGood to excellent yields, diverse aldehydes tolerated nih.gov
2-Aminobenzylamine, BenzaldehydesGrinding or Oil Bath1,2,3,4-TetrahydroquinazolinesSolvent-free option (grinding), simple procedure openmedicinalchemistryjournal.com

Structural Confirmation of Synthetic Outcomes and Regioisomeric Purity

The unambiguous structural characterization of synthesized compounds is critical to ensure that the desired molecule has been obtained, particularly when regioisomers are possible. For derivatives of this compound, which are synthesized from precursors like 2,4,6-trichloroquinazoline, it is essential to confirm that nucleophilic substitution has occurred at the C4 position, rather than the C2 position. A combination of modern spectroscopic techniques and computational methods is employed for this purpose.

The primary tools for structural elucidation are Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and sometimes infrared (IR) spectroscopy. nih.govlibretexts.org High-resolution mass spectrometry (HRMS) confirms the elemental composition of the product, while IR spectroscopy can identify key functional groups. jocpr.comrsc.org

NMR spectroscopy (¹H, ¹³C, and 2D techniques) is the most powerful method for determining the precise structure and isomeric purity. mdpi.com In the ¹H NMR spectrum of a 4-amino-substituted quinazoline, the chemical shifts and coupling patterns of the protons on the quinazoline core (H5, H7, H8) provide initial evidence. However, to definitively confirm the site of substitution, 2D-NMR experiments such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are invaluable. mdpi.comnih.gov For example, an HMBC experiment can show a correlation between the N-H proton of the C4-amino group and the C4 and C5 carbons of the quinazoline ring, confirming the substitution pattern. mdpi.com Similarly, a NOESY experiment can reveal through-space proximity between the protons of the C4-substituent and the H5 proton of the quinazoline ring. nih.gov

In cases where spectroscopic data may be ambiguous, single-crystal X-ray diffraction provides definitive proof of structure and regiochemistry. researchgate.netnih.govnih.gov By determining the precise spatial arrangement of atoms in a crystalline sample, X-ray crystallography can unequivocally confirm the connectivity and conformation of the molecule, leaving no doubt as to the identity of the regioisomer. iucr.orgmdpi.com For example, the crystal structure of N-benzyl-2-chloroquinazolin-4-amine clearly shows the benzylamine (B48309) group attached to the C4 position. iucr.org

Furthermore, computational studies, such as those using Density Functional Theory (DFT), can be used to predict the relative stability of different regioisomers and the activation energies for their formation. mdpi.com Such calculations often show that the carbon atom at the C4 position of a 2,4-dichloroquinazoline has a higher coefficient in the Lowest Unoccupied Molecular Orbital (LUMO), making it more electrophilic and thus more susceptible to nucleophilic attack than the C2 position. mdpi.com These theoretical insights provide a molecular-level understanding that supports the experimentally observed regioselectivity. mdpi.com

Investigations into the Biological Activity Profiles of 2,6 Dichloroquinazolin 4 Amine and Its Derivatives

Modulatory Effects on Enzyme and Receptor Systems

Derivatives of 2,6-dichloroquinazolin-4-amine have been shown to interact with a variety of enzymes and receptors, leading to the modulation of their activity. These interactions are often highly specific and form the basis for their potential therapeutic applications.

Inhibition of Epidermal Growth Factor Receptor (EGFR) Kinase Activity

The epidermal growth factor receptor (EGFR) is a key target in cancer therapy, and its inhibition can halt tumor growth and progression. A number of 4-anilinoquinazoline (B1210976) derivatives have been synthesized and evaluated as potential EGFR kinase inhibitors. nih.gov For instance, a series of 4-anilinoquinazoline derivatives bearing an amino acid moiety were designed and synthesized, with some compounds demonstrating potent inhibitory activity against EGFR. nih.gov One particular compound, designated as 6m, exhibited a strong inhibition of EGFR with an IC50 value of 0.0032 μM, showing over 2000-fold selectivity compared to other kinases. nih.gov

Furthermore, research into 4-aminoquinazolines containing a 6-sulfonamide substituted pyridyl group has identified these compounds as potent dual inhibitors of both EGFR and PI3Kα. nih.gov The overexpression of EGFR is often correlated with aggressive disease and poor prognosis, and its synergistic action with PI3K promotes cancer cell proliferation and survival. nih.gov Compounds 6c and 6i from this series showed high inhibition of EGFR and selective inhibition of PI3Kα. nih.gov The development of such dual-target inhibitors represents an attractive strategy in cancer therapy. nih.gov The quinazoline (B50416) scaffold is a core component of first-generation EGFR inhibitors like gefitinib and erlotinib, which are used in the treatment of non-small-cell lung cancer (NSCLC) patients with specific EGFR mutations. nih.gov

CompoundTargetIC50 (μM)Cell Line
6mEGFR0.0032HepG2
6cEGFR/PI3KαNot specifiedBT549
6iEGFR/PI3KαNot specifiedNot specified

Selective Inhibition of Aurora A Kinase

Aurora A kinase is a crucial regulator of the cell cycle and is often overexpressed in tumors, making it a significant target for anticancer therapies. nih.govresearchgate.net Designing highly selective inhibitors for Aurora A is challenging due to its high homology with Aurora B. nih.govresearchgate.net However, through structure-based drug design, a series of novel quinazolin-4-amine derivatives have been synthesized that act as selective Aurora A kinase inhibitors. nih.govresearchgate.net These compounds exploit subtle structural differences between the two kinases. nih.govresearchgate.net

One of the synthesized compounds, referred to as compound 6, demonstrated potent inhibition of Aurora A kinase and exhibited efficacy against a broad range of human tumor cells in vitro. nih.govresearchgate.net This compound also effectively suppressed tumor growth in animal models of triple-negative breast cancer. nih.govresearchgate.net The selectivity of these quinazolin-4-amine derivatives for Aurora A over Aurora B was significantly improved compared to the lead compound, with the best showing over 757-fold selectivity. nih.govresearchgate.net

CompoundTargetSelectivity (over Aurora B)
Compound 6Aurora A Kinase>757-fold

Ligand Affinity and Functional Modulation of Histamine H4 Receptor

The histamine H4 receptor (H4R) is primarily expressed on immune cells and is involved in inflammatory and immune responses. nih.gov Quinazoline-containing compounds have been identified and optimized as potent H4R ligands. scispace.com A scaffold hopping approach, guided by pharmacophore modeling, led to the discovery of a series of quinazoline-based compounds with high affinity for the H4R. scispace.com

Specifically, compounds such as 6-chloro-N-(furan-3-ylmethyl)2-(4-methylpiperazin-1-yl)quinazolin-4-amine (VUF10499) and 6-chloro-2-(4-methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine (VUF10497) were identified as potent human H4R inverse agonists, with pKi values of 8.12 and 7.57, respectively. scispace.com Interestingly, these compounds also showed considerable affinity for the histamine H1 receptor, making them dual-action ligands. scispace.com Further optimization of this class of compounds led to sulfonamide-substituted analogues with improved physicochemical properties and high H4R affinity, acting as inverse agonists. nih.gov

CompoundReceptorpKiFunctional Activity
VUF10499Histamine H48.12Inverse Agonist
VUF10497Histamine H47.57Inverse Agonist
2-(6-chloro-2-(4-methylpiperazin-1-yl)quinazoline-4-amino)-N-phenylethanesulfonamideHistamine H48.31Inverse Agonist

Ligand Interactions with Serotonin 5-HT3 Receptor

The serotonin 5-HT3 receptor is a ligand-gated ion channel involved in various physiological processes, and its antagonists are used to manage nausea and vomiting. nih.gov Research has identified 2-amino-6-chloro-3,4-dihydroquinazoline HCl (A6CDQ) as a novel 5-HT3 receptor antagonist. nih.gov This compound was shown to bind to 5-HT3 receptors and demonstrated antidepressant-like activity in preclinical models. nih.gov

Empirical studies using two-electrode voltage clamp recordings in frog oocytes confirmed the antagonistic activity of A6CDQ at the 5-HT3 receptor, with an IC50 of 0.26 μM. nih.gov The structural characteristics of A6CDQ represent a novel scaffold for 5-HT3 receptor antagonists. nih.gov Further studies on the structure-activity relationship of this compound revealed that modifications to the terminal amine, such as monosubstitution or disubstitution, led to a loss of binding affinity at 5-HT3 receptors. researchgate.net

CompoundReceptorIC50 (μM)Functional Activity
A6CDQSerotonin 5-HT30.26Antagonist

In Vitro Pharmacological Efficacy against Pathogenic Agents and Malignant Cell Lines

Derivatives of this compound have demonstrated significant pharmacological efficacy in vitro against a variety of cancer cell lines. A new series of 1,2,4-triazolo[4,3-c]quinazoline derivatives exhibited notable cytotoxic effects against HCT-116 (colon cancer), HepG-2 (liver cancer), and MCF-7 (breast cancer) cell lines, with IC50 values ranging from 5.22 to 24.24 µM for the most active compounds. nih.gov

Similarly, quinazoline-chalcone derivatives have been evaluated for their anticancer activity against a panel of 60 human tumor cell lines by the National Cancer Institute. nih.gov One such compound, 14g, displayed high antiproliferative activity with GI50 values between 0.622 and 1.81 μM against leukemia, colon cancer, melanoma, and breast cancer cell lines. nih.gov Furthermore, pyrimidodiazepine derivatives of quinazoline, such as 16c, showed high cytotoxic activity, being 10.0-fold more potent than the standard anticancer drug doxorubicin against ten different cancer cell lines. nih.gov

Compound/SeriesCell LineActivityMeasurement (μM)
1,2,4-triazolo[4,3-c]quinazolinesHCT-116, HepG-2, MCF-7CytotoxicityIC50: 5.22 - 24.24
Quinazoline-chalcone 14gK-562, RPMI-8226, HCT-116, LOX IMVI, MCF7AntiproliferativeGI50: 0.622 - 1.81
Pyrimidodiazepine 16cVariousCytotoxicityLC50: 10-fold > Doxorubicin

Evaluation of Antitumor Activity in Human Cancer Cell Lines (e.g., Breast Adenocarcinoma, Colon Cancer, Hepatocellular Carcinoma)

Derivatives of 2-chloro-4-anilinoquinazoline have been synthesized and evaluated for their anticancer properties. One study reported the synthesis of quinazoline-based pyrimidodiazepines from 2-chloro-4-anilinoquinazoline-chalcones. These compounds were tested against a panel of 60 human tumor cell lines by the U.S. National Cancer Institute.

A specific quinazoline-chalcone derivative, designated as 14g , demonstrated notable antiproliferative activity against several cancer cell lines. It exhibited GI₅₀ values (the concentration required to inhibit cell growth by 50%) ranging from 0.622 to 1.81 μM across cell lines for leukemia (K-562, RPMI-8226), colon cancer (HCT-116), melanoma (LOX IMVI), and breast cancer (MCF7). Furthermore, pyrimidodiazepine derivatives 16a and 16c showed significant cytostatic (growth-inhibiting) and cytotoxic (cell-killing) activities. Notably, compound 16c was found to be 10 times more cytotoxic than the standard anticancer drug doxorubicin against ten different cancer cell lines.

Another study focused on 2,4-diaminoquinazoline derivatives and their in vitro antitumor activities against four human cancer cell lines: breast adenocarcinoma (MCF-7), colon cancer (HCT-116), hepatocellular carcinoma (HePG-2), and human skin cancer (HFB4). Compounds 4c and 5b , which both feature a 4-nitro substitution on the phenyl ring at the N2 position, displayed the most significant inhibitory effects among the synthesized compounds. The IC₅₀ values for these compounds ranged from 9.1 to 12.0 μg/ml, which was comparable to the reference drug 5-Fluorouracil (5-FU), with an IC₅₀ range of 5.3–8.8 μg/ml.

CompoundCancer Cell LineActivity MetricValue
14gHCT-116 (Colon Cancer)GI₅₀0.622-1.81 μM
14gMCF7 (Breast Cancer)GI₅₀0.622-1.81 μM
4cMCF-7 (Breast Adenocarcinoma)IC₅₀9.1-12.0 μg/ml
4cHCT-116 (Colon Cancer)IC₅₀9.1-12.0 μg/ml
4cHePG-2 (Hepatocellular Carcinoma)IC₅₀9.1-12.0 μg/ml
5bMCF-7 (Breast Adenocarcinoma)IC₅₀9.1-12.0 μg/ml
5bHCT-116 (Colon Cancer)IC₅₀9.1-12.0 μg/ml
5bHePG-2 (Hepatocellular Carcinoma)IC₅₀9.1-12.0 μg/ml

Assessment of Antimicrobial Activity against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli, MRSA)

The antimicrobial potential of derivatives of this compound has been explored. One line of research involved the synthesis of new (4-oxo-thiazolidinyl)quinazolin-4(3H)ones derived from 2-[(2,6-dichlorophenyl)amino]phenylacetic acid. These compounds underwent screening for their antibacterial activity.

In a different study, novel 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones were synthesized and evaluated for their ability to inhibit biofilm formation by both Gram-positive methicillin-resistant Staphylococcus aureus (MRSA) and Gram-negative Acinetobacter baumannii. Several of these analogues demonstrated efficient inhibition of biofilm formation in MRSA, with IC₅₀ values in the range of 20.7-22.4 μM. Specifically, compounds with 2,4,6-trimethoxy phenyl, 4-methylthio phenyl, and 3-bromo phenyl substituents were effective.

Profiling of Antifungal Activities against Phytopathogenic Fungi

A study investigating the antifungal properties of biquinazoline diselenides reported the synthesis and activity of 1,2-bis(2,6-dichloroquinazolin-4-yl)diselane. This compound was tested against nine different phytopathogenic fungi. The research indicated that the presence of chlorine atoms on the quinazoline skeleton contributed to the antifungal activity.

CompoundFungusInhibition Ratio (%)
1,2-bis(2,6-dichloroquinazolin-4-yl)diselaneG. zeaeData not specified
1,2-bis(2,6-dichloroquinazolin-4-yl)diselaneF. oxysporumData not specified
1,2-bis(2,6-dichloroquinazolin-4-yl)diselaneC. mandshuricaData not specified
1,2-bis(2,6-dichloroquinazolin-4-yl)diselaneR. solaniData not specified
1,2-bis(2,6-dichloroquinazolin-4-yl)diselaneT. cucumerisData not specified
1,2-bis(2,6-dichloroquinazolin-4-yl)diselaneS. sclerotiorumData not specified
1,2-bis(2,6-dichloroquinazolin-4-yl)diselaneB. cinereaData not specified
1,2-bis(2,6-dichloroquinazolin-4-yl)diselaneP. infestansData not specified
1,2-bis(2,6-dichloroquinazolin-4-yl)diselaneC. gloeosporioidesData not specified

Characterization of Antimalarial Potency against Plasmodium falciparum

While the broader class of 4-aminoquinolines has been extensively studied for antimalarial properties, specific research findings on the antimalarial potency of this compound and its direct derivatives against Plasmodium falciparum are not detailed in the available search results. The general mechanism of 4-aminoquinolines involves interference with heme detoxification in the parasite.

Efficacy against Leishmania donovani Intracellular Amastigotes

The antileishmanial activity of a series of N²,N⁴-disubstituted quinazoline-2,4-diamines has been investigated against Leishmania donovani intracellular amastigotes. This class of compounds is structurally related to this compound. The study identified several quinazoline derivatives with effective antileishmanial activity, showing EC₅₀ values in the single-digit micromolar or high nanomolar range. One particular compound, a quinazoline with a 6-chloro substitution, demonstrated efficacy in a murine model of visceral leishmaniasis. These findings suggest that the quinazoline scaffold is a promising platform for the development of new antileishmanial agents.

Exploration of Molecular Mechanisms of Action (excluding clinical observations)

Analysis of DNA-Binding Affinity and Intercalation

The interaction with DNA is a key mechanism of action for many anticancer agents. The planar structure of the quinazoline ring system suggests the potential for DNA intercalation. A study on 2-chloro-4-anilinoquinazoline derivatives investigated their DNA binding properties. It was found that these compounds can interact with calf thymus DNA through both intercalation and groove binding.

Investigations into Cell Cycle Arrest (e.g., G2/M phase)

There is currently no specific data available from the conducted research that details investigations into the ability of this compound to induce cell cycle arrest, including at the G2/M phase. While some derivatives of quinazolinone have been shown to impair cell proliferation by causing cell cycle arrest at the G2/M phase nih.gov, and other 4-anilinoquinazoline derivatives have also been confirmed to arrest the cell cycle at this phase nih.gov, these findings are not directly applicable to this compound itself.

Induction of Apoptotic Pathways in Malignant Cells

Specific studies on the induction of apoptotic pathways in malignant cells by this compound are not available in the current body of scientific literature. Research on related compounds, such as certain 4-anilinoquinazoline derivatives, has demonstrated the ability to trigger apoptosis nih.gov. However, the specific effects of this compound on apoptotic mechanisms have not been reported.

Enzyme Kinase Selectivity Profiling

There is no available research that has profiled the selectivity of this compound against a panel of enzyme kinases. While studies on substituted 6-arylquinazolin-4-amines have shown them to be potent and selective inhibitors of certain kinases google.com, this information cannot be attributed to this compound without direct experimental evidence. The kinase selectivity of a compound is highly specific to its molecular structure, and data from derivatives cannot be reliably extrapolated.

Structure Activity Relationship Sar Studies and Ligand Design Principles

Systematic Elucidation of SAR for 2,6-Dichloroquinazolin-4-amine Analogues

Systematic investigation into how structural modifications of the this compound scaffold affect its biological activity has yielded crucial insights for drug development. These studies typically involve synthesizing a series of analogues with variations at specific positions and evaluating their impact on target affinity and cellular activity.

The amine group at the C-4 position is a critical site for modification and interaction with biological targets. Nucleophilic aromatic substitution (SNAr) reactions, particularly with various amines, are commonly employed to introduce diversity at this position. These reactions consistently show high regioselectivity for the C-4 position over the C-2 position when starting from 2,4-dichloroquinazoline (B46505) precursors. nih.govresearchgate.net This preference is attributed to the electronic properties of the quinazoline (B50416) ring, where the carbon at the 4-position is more susceptible to nucleophilic attack. researchgate.net

The nature of the substituent at the N4-position significantly influences the biological activity. For instance, in the context of epidermal growth factor receptor (EGFR) inhibitors, a 4-anilinoquinazoline (B1210976) moiety is a common and essential pharmacophoric feature. mdpi.com Further modifications to the aniline (B41778) ring can enhance activity; for example, the presence of electron-withdrawing groups like chloro or fluoro is often advantageous for antiproliferative effects. mdpi.com In studies on cdc2-like kinase (Clk) inhibitors, the SAR of amine substitutions at the N4-position was found to be complex, with a thiophen-2-ylmethanamine substitution being particularly favorable in many analogues. nih.gov However, the optimal substituent can vary depending on the specific structural combination of the rest of the molecule. nih.gov For certain antimicrobial activities, a decylamine (B41302) group at the C-4 position has been shown to be beneficial. nih.gov

The table below summarizes the impact of various N4-substituents on the activity of quinazoline analogues.

N4-Substituent TypeGeneral Impact on ActivityExample Target Class
Anilino groupsOften essential for activity, forms a key pharmacophoric feature.EGFR Kinase Inhibitors
Anilino with electron-withdrawing groupsGenerally advantageous for antiproliferative activity.EGFR Kinase Inhibitors
Thiophen-2-ylmethanamineTypically favored, leading to potent inhibition.cdc2-like Kinases (Clk)
DecylamineBeneficial for activity.Antimicrobials

The C-2 position of the quinazoline core offers another strategic point for modification to modulate biological activity. For certain antimicrobial quinazolinones, the presence of a methyl or thiol group at this position is considered essential for activity. nih.gov In the development of inhibitors for adenosine/guanosine nucleoside ribohydrolase (AGNH) in Trichomonas vaginalis, it was found that having amine groups at both the C-2 and C-4 positions resulted in better inhibition compared to substitution at only one of these positions. digitellinc.com

Substitutions on the benzene (B151609) ring of the quinazoline scaffold, particularly halogenation, play a pivotal role in determining the compound's potency and selectivity. The 6-chloro group in this compound is not merely a synthetic handle but an active contributor to target binding. For instance, in a series of p21-activated kinase 4 (PAK4) inhibitors, the 6-chloro group was found to lie in a specific entrance region near the kinase hinge, engaging in van der Waals interactions with several amino acid residues. acs.org Removal of this chloro group led to a slight decrease in potency and a significant reduction in selectivity. acs.org

Generally, the presence of a halogen, such as chlorine or iodine, at the C-6 position can enhance antimicrobial activities. nih.govnih.gov For EGFR inhibitors, substitutions at the C-6 and/or C-7 positions are part of the general pharmacophore required for activity. mdpi.com The nature of these substituents is critical; for example, 4-anilinoquinazoline compounds with a benzamide (B126) group at the 6-position have shown potent activity against EGFR, including mutated forms. mdpi.com The order of reactivity for halogen displacement in cross-coupling reactions is typically C-I > C-Br >> C-Cl, which allows for selective modifications at different halogenated positions on the quinazoline ring. mdpi.com

The table below illustrates the effect of benzene ring substitutions on the activity of quinazoline analogues.

PositionSubstituent TypeGeneral Impact on ActivityExample Target Class
C-6ChloroContributes to binding and selectivity through van der Waals interactions.p21-Activated Kinase 4 (PAK4)
C-6Halogen (Cl, I)Can improve antimicrobial activity.Antimicrobials
C-6 / C-7Various (e.g., Benzamide)Part of the essential pharmacophore for potent inhibition.EGFR Kinase Inhibitors
C-6IodoCan be detrimental to antimicrobial activity.Antimicrobials

Identification of Key Pharmacophoric Features for Target Interaction

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For quinazoline-based inhibitors, several key pharmacophoric features have been identified.

In the context of kinase inhibitors, the quinazoline scaffold itself is a privileged structure. The nitrogen atom at position 1 (N-1) often acts as a crucial "hinge-binder," forming a hydrogen bond with the backbone of the kinase hinge region. nih.gov This interaction is a cornerstone for the affinity of many quinazoline-based kinase inhibitors. nih.govmdpi.com The N-3 nitrogen can also contribute to binding by forming hydrogen bonds with threonine residues via water bridges, leading to a tighter binding conformation. mdpi.com

For EGFR inhibitors specifically, the essential pharmacophore includes:

The quinazoline core.

An amine at C-4, often as part of a 4-anilino moiety. mdpi.com

Substituents at the C-6 and/or C-7 positions. mdpi.com

For inhibitors of the M. tuberculosis QcrB subunit, the shared pharmacophoric features include a heterocyclic core (like quinazoline), a linker of variable length, and a terminal benzene moiety. acs.org This demonstrates how the quinazoline core can be part of a larger pharmacophoric model depending on the target.

Rational Design Strategies for Enhanced Potency and Selectivity

Rational drug design leverages structural information from the target protein and SAR data to create more potent and selective inhibitors. A common approach is structure-based design, which utilizes co-crystal structures of a ligand bound to its target to guide modifications. nih.govdocumentsdelivered.com For example, the design of 2-arylquinazolin-4-ones as tankyrase inhibitors was guided by modeling which indicated that a 4-substituted benzene ring at the C-2 position would fit well into a hydrophobic pocket of the enzyme. nih.gov

Scaffold Hopping Methodologies Applied to the Quinazoline Core

Scaffold hopping is a powerful strategy in drug discovery that involves replacing the central core of a known active compound with a structurally different scaffold, while aiming to retain or improve its biological activity. nih.gov This technique is used to discover novel chemotypes, potentially leading to improved properties such as enhanced selectivity or better intellectual property positions. researchgate.net

The quinazoline core has been both the starting point and the result of scaffold hopping campaigns. For instance, in a search for S. aureus NorA efflux pump inhibitors, an in-silico scaffold hopping approach starting from a quinoline (B57606) core, combined with a pharmacophore search, identified the quinazoline core as a superior scaffold. nih.gov This led to the synthesis of a series of 2-arylquinazolines with strong synergistic activity with antibiotics. nih.gov

Computational and Theoretical Chemistry of 2,6 Dichloroquinazolin 4 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of quinazoline (B50416) derivatives.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules, providing insights into their geometry, electronic properties, and reactivity. nih.govmdpi.com For quinazoline systems, DFT calculations help in understanding the distribution of electron density, which is a key determinant of chemical behavior. The electronic structure is characterized by the quinazoline core substituted with two chlorine atoms and an amine group. The chlorine atoms at positions 2 and 6 significantly influence the molecule's electronic landscape through their inductive electron-withdrawing effects.

Key electronic properties calculated via DFT include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity. Analysis of the molecular electrostatic potential (MEP) helps in identifying the electron-rich and electron-deficient regions, which are potential sites for electrophilic and nucleophilic attack, respectively. nih.gov In related quinazoline systems, the nitrogen atoms of the ring and the exocyclic amine are typically electron-rich, while the carbon atoms attached to electronegative chlorine and nitrogen atoms are relatively electron-deficient.

DFT calculations are crucial for predicting the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions, a common method for synthesizing bioactive 4-aminoquinazolines from dichloroquinazoline precursors. nih.govresearchgate.net The sites most susceptible to nucleophilic attack are predicted by analyzing the coefficients of the LUMO. nih.govresearchgate.netmdpi.com

In studies on the related 2,4-dichloroquinazoline (B46505) scaffold, DFT calculations revealed that the carbon atom at the 4-position (C4) has a higher LUMO coefficient compared to the carbon at the 2-position (C2). nih.govresearchgate.net This indicates that the C4 position is more electron-deficient and, therefore, more susceptible to nucleophilic attack. This theoretical finding explains the observed regioselectivity where nucleophiles preferentially replace the chlorine atom at the C4 position. nih.govresearchgate.netmdpi.com Furthermore, calculations of reaction energetics show that the activation energy for nucleophilic attack at the C4 position is lower than at the C2 position, further supporting the observed regioselectivity. nih.govresearchgate.net While these studies were conducted on 2,4-dichloroquinazoline, the same principles apply to 2,6-dichloroquinazolin-4-amine, where the C4 position is activated for nucleophilic substitution, a reaction central to the synthesis of many derivatives.

Table 1: Theoretical Prediction of Reactivity in Dichloroquinazolines

Parameter Finding Implication for Reactivity Source
LUMO Coefficient The C4 carbon has a greater contribution to the LUMO than the C2 carbon. The C4 position is the more electrophilic site and more susceptible to nucleophilic attack. nih.govresearchgate.net

| Activation Energy | The calculated activation energy for nucleophilic attack is lower at the C4 position. | The SNAr reaction is energetically more favorable at the C4 position, explaining the regioselective formation of 4-substituted products. | nih.govresearchgate.net |

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. lums.ac.ir This method is widely used in drug discovery to understand how molecules like this compound and its derivatives might interact with biological targets at a molecular level. nih.gov

For the 4-aminoquinazoline scaffold, molecular docking studies have been instrumental in predicting its binding mode within the ATP-binding pockets of various protein kinases, which are common targets for this class of compounds. nih.gov X-ray crystallography studies on related 4-anilinoquinazolines bound to kinases like cyclin-dependent kinase 2 (CDK2) and p38 kinase show a conserved binding pattern. nih.gov

Typically, the quinazoline ring system binds in the ATP site, oriented along the peptide strand that connects the two domains of the kinase. nih.gov The aniline (B41778) portion, analogous to the amine group at the 4-position, projects into a deeper hydrophobic pocket. nih.gov Specifically, the nitrogen atom at position 1 (N1) of the quinazoline ring commonly acts as a hydrogen bond acceptor, interacting with the backbone amide proton of a conserved residue in the hinge region of the kinase (e.g., Leu83 in CDK2, Met109 in p38). nih.gov The substituent at the 6-position, a chlorine atom in this case, often lies in an entrance region where it can engage in van der Waals interactions with nearby residues. acs.org

The stability of the ligand-protein complex is determined by a network of interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces. benthamopen.com For 4-aminoquinazoline inhibitors, the key interactions that are consistently observed in docking and crystallographic studies are:

Hydrogen Bonding: The most critical hydrogen bond typically forms between the N1 of the quinazoline ring and a backbone NH group in the hinge region of the kinase. nih.gov The exocyclic amino group at the C4 position can also participate in hydrogen bonding, either as a donor or acceptor, with nearby amino acid side chains or backbone carbonyls. acs.org

Hydrophobic Interactions: The fused aromatic rings of the quinazoline core and the chloro-substituted benzene (B151609) ring engage in hydrophobic interactions with nonpolar residues in the binding pocket. In kinase inhibitors, residues such as valine, leucine, isoleucine, and phenylalanine often form this hydrophobic pocket. acs.org

Electrostatic and van der Waals Interactions: The chlorine atoms at positions 2 and 6 can form favorable van der Waals and electrostatic interactions with the protein, contributing to binding affinity. The 6-chloro group, for instance, can interact with residues like Phe397 and Glu399 in p21-Activated Kinase 4 (PAK4). acs.org

Table 2: Summary of Predicted Ligand-Protein Interactions for Quinazoline Scaffolds

Interaction Type Key Molecular Feature Interacting Protein Residues (Examples) Source
Hydrogen Bond Quinazoline N1 atom Backbone NH of hinge region (e.g., Leu, Met) nih.gov
Hydrogen Bond C4-amino group Side chains or backbone of various residues (e.g., Asp, Glu) acs.org
Hydrophobic Interaction Quinazoline ring system Val, Leu, Ile, Met, Phe acs.org

| van der Waals | C6-chloro group | Phe, Glu, Ile | acs.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. jocpr.comsysrevpharm.org QSAR models are valuable tools in drug discovery for predicting the activity of novel compounds, optimizing lead compounds, and understanding the structural requirements for biological activity. mdpi.com

For quinazoline derivatives, QSAR studies have been successfully applied to understand their inhibitory activity against various targets. nih.govnih.gov A typical QSAR modeling process involves calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various physicochemical properties, such as lipophilicity, electronic properties, and steric features. mdpi.com A mathematical model is then generated to relate these descriptors to the observed biological activity (e.g., IC₅₀ values).

In a study on 6-arylquinazolin-4-amines as kinase inhibitors, 3D-QSAR models were developed that showed high predictive power. nih.gov The reliability of these models was confirmed by high squared correlation coefficient (R²) and cross-validated correlation coefficient (Q²) values, which were reported as 0.88 and 0.79, respectively. nih.gov The contour maps generated from such 3D-QSAR models provide visual insights into which regions of the molecule should be modified to enhance or decrease activity. For example, the models can indicate where bulky substituents are favored or where electron-withdrawing groups would be beneficial. nih.gov This information is invaluable for the rational design of more potent and selective inhibitors based on the this compound scaffold.

Development of Statistical Models for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a cornerstone of computational drug design, aiming to correlate the structural or property-based features of compounds with their biological activities. For derivatives of the quinazoline scaffold, including 6-arylquinazolin-4-amines, both 2D and 3D-QSAR models have been successfully developed to predict their inhibitory activities against various protein targets, particularly kinases. nih.govnih.gov

One prominent approach involves the development of 3D-QSAR models for a series of 6-arylquinazolin-4-amines as inhibitors of Cdc2-like kinase 4 (Clk4) and Dual Specificity Tyrosine-Phosphorylation-Regulated Kinase 1A (Dyrk1A), which are implicated in diseases caused by abnormal gene splicing. nih.govacs.org These models are built using training sets of compounds with known inhibitory activities and are validated using a separate test set to ensure their predictive power. nih.govnih.gov

For instance, a study on 6-arylquinazolin-4-amine analogs yielded robust 3D-QSAR models with high squared correlation coefficients (R²) and cross-validated correlation coefficients (Q²), indicating a strong correlation between the structural features and the observed biological activity. nih.govacs.org Such models can reliably predict the activity of novel, untested compounds. nih.gov Similarly, 2D-QSAR models have been developed for quinazoline derivatives targeting the Epidermal Growth Factor Receptor (EGFR), a key protein in lung cancer. nih.govacs.org These models, often employing multiple linear regression (MLR), have demonstrated strong predictive capabilities, confirmed through rigorous internal and external validation methods. nih.gov

Below is a table summarizing the statistical validation parameters for representative QSAR models developed for quinazoline derivatives.

Model TargetQSAR TypeR²_predReference
Clk43D-QSAR0.880.79- nih.gov
Dyrk1A3D-QSAR0.850.82- nih.gov
EGFR2D-QSAR0.7450.6690.941 nih.gov
DYRK1AHQSAR0.9370.7570.659 nih.gov

This table is interactive. Users can sort the data by clicking on the column headers.

These statistical models serve as powerful tools for virtual screening and lead optimization, allowing for the prioritization of synthetic efforts on compounds predicted to have the highest potency. nih.gov

Identification of Physicochemical Descriptors Correlating with Biological Response

A key outcome of QSAR studies is the identification of specific physicochemical descriptors that significantly influence a compound's biological activity. These descriptors quantify various aspects of a molecule's structure, such as its steric, electronic, and hydrophobic properties.

In the context of 3D-QSAR models for 6-arylquinazolin-4-amine kinase inhibitors, contour maps are generated to visualize the regions where certain properties are favorable or unfavorable for activity. acs.org

Steric Fields: These maps often indicate that bulky, sterically favorable groups at specific positions, such as the R1 substituent on the position-4 amine, can enhance inhibitory activity. acs.org

Hydrophobic Fields: The models may reveal that hydrophobic substituents on the amine at position 4 are favorable, likely by occupying a hydrophobic pocket within the kinase's ATP-binding site, thereby increasing van der Waals interactions. acs.org

Electrostatic Fields: The presence of electronegative substituents at positions like C-6 of the quinazoline ring can foster optimal polar interactions, significantly enhancing inhibitory activity against targets like EGFR. nih.govacs.org

For 2D-QSAR models, specific calculated descriptors are correlated with activity. In studies of quinazoline derivatives as EGFR inhibitors, descriptors related to the electronic and structural characteristics of the molecule were found to be crucial for predicting anticancer potential. nih.gov The modification at the N-3 and C-6 positions of the quinazoline ring with electronegative substituents was identified as a key strategy for improving polar and hydrophobic contacts within the EGFR binding site. nih.govacs.org

Structure-activity relationship (SAR) studies have further elucidated that substitutions at positions 2 and 3, the presence of halogens at positions 6 and 8, and an amine or substituted amine at position 4 of the quinazolinone ring can significantly modulate antimicrobial activities. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a powerful lens to observe the behavior of molecules over time, providing a dynamic picture of the interactions between a ligand, such as a this compound derivative, and its biological target. nih.gov These simulations are crucial for validating docking poses, assessing the stability of ligand-protein complexes, and understanding the nuanced energetic contributions to binding. nih.govtandfonline.com

For quinazoline-based inhibitors targeting kinases like EGFR and Cyclin-Dependent Kinases (CDKs), MD simulations have been employed to explore the stability of the docked complexes and the dynamic nature of their interactions. nih.govnih.govnih.gov Typically performed over nanosecond timescales, these simulations can reveal subtle conformational changes and the role of solvent molecules in the binding event. tandfonline.comresearchgate.net

Conformational Flexibility and Stability of Ligand-Target Complexes

A primary application of MD simulations is to assess the stability of a ligand-protein complex. This is often quantified by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand's heavy atoms over the simulation time. A stable RMSD trajectory suggests that the complex has reached equilibrium and that the ligand remains securely bound in the active site. tandfonline.com

Studies on quinazoline derivatives targeting EGFR and other kinases have used MD simulations to confirm the stability of the predicted binding modes. nih.govtandfonline.com For example, simulations of newly designed EGFR inhibitors based on the quinazoline scaffold showed that the complexes remained stable throughout the simulation, reinforcing their potential as effective inhibitors. nih.gov Similarly, simulations of quinazolinone derivatives targeting MMP-13 revealed that the ligand-receptor complexes maintained a conformation similar to the initial docked pose, illustrating the reliability of the docking prediction. nih.gov

The Root Mean Square Fluctuation (RMSF) is another important metric derived from MD simulations, which highlights the flexibility of different regions of the protein. By analyzing RMSF, researchers can identify which amino acid residues are most mobile and how ligand binding might alter the protein's dynamics.

Dynamics of Binding Site Interactions

MD simulations provide a detailed, time-resolved view of the non-covalent interactions that govern ligand binding, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions. nih.govnih.gov This dynamic perspective is critical, as interactions observed in a static docked pose may not persist throughout the simulation, while new, transient interactions may form.

For quinazoline-based inhibitors, MD simulations have been instrumental in identifying key and stable interactions.

Hydrogen Bonds: Analysis of hydrogen bond occupancy over the simulation time can confirm the importance of specific interactions. For instance, in EGFR complexes, hydrogen bonds with key residues like Met793 in the hinge region are often observed to be highly stable, anchoring the quinazoline scaffold in the ATP-binding pocket. researchgate.net

These dynamic interaction analyses provide a more realistic understanding of the binding mechanism and offer valuable guidance for designing next-generation inhibitors with improved affinity and residence time. nih.gov

In Silico Assessment of Physicochemical Properties for Ligand Optimization

Beyond predicting biological activity, computational methods are vital for assessing the drug-like properties of compounds. The optimization of physicochemical properties is essential to ensure that a potent ligand can become a successful drug, with appropriate Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) characteristics. researchgate.netumi.ac.id For derivatives of this compound, in silico ADMET prediction is a routine step in the design and optimization process. tandfonline.com

Computational tools are used to predict a range of critical properties:

Lipophilicity (LogP): This parameter affects solubility, permeability, and metabolic stability. While high lipophilicity can improve binding, it can also lead to poor solubility and increased toxicity. Optimization aims for a balanced LogP, typically below 5, as suggested by Lipinski's Rule of Five. researchgate.netnih.gov

Solubility: Aqueous solubility is crucial for absorption and formulation.

Molecular Weight (MW): Lower molecular weight (typically <500 Da) is generally preferred for better absorption and diffusion. researchgate.net

Hydrogen Bond Donors (HBD) and Acceptors (HBA): The number of HBDs (usually <5) and HBAs (usually <10) influences membrane permeability and solubility. researchgate.net

Polar Surface Area (PSA): PSA is a predictor of drug transport properties, including blood-brain barrier penetration.

Studies on 4-anilinoquinazoline (B1210976) inhibitors have explicitly focused on optimizing these physicochemical properties to improve metrics like the multiparameter optimization (MPO) score, which gauges the likelihood of a compound crossing the blood-brain barrier. nih.gov By modifying the headgroup and linker regions of the parent compound, researchers were able to develop analogs with improved LogP and MPO scores, enhancing their potential as drug candidates for central nervous system diseases. nih.gov

The following table presents predicted ADMET properties for a representative set of designed quinazoline derivatives from a study targeting Factor Xa.

CompoundMolecular Weight (Da)LogPH-Bond DonorsH-Bond AcceptorsLipinski Rule of Five Violations
C1463.534.62150
C2477.564.98150
C3513.624.89161 (MW > 500)
C4459.523.86250
C5491.554.41160

Data sourced from a study on quinazoline derivatives as Factor Xa inhibitors. researchgate.net This table is interactive.

By integrating these in silico predictions early in the design cycle, chemists can effectively triage compounds and focus resources on synthesizing molecules that possess a balanced profile of potency, selectivity, and drug-like properties. nih.govresearchgate.net

Future Research Directions and Emerging Opportunities for 2,6 Dichloroquinazolin 4 Amine Research

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of quinazoline (B50416) derivatives, including 2,6-dichloroquinazolin-4-amine, is continually evolving towards more efficient, cost-effective, and environmentally benign processes. mdpi.comresearchgate.net Future research will likely focus on the development of novel synthetic routes that align with the principles of green chemistry. tandfonline.com

Key areas of exploration include:

Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions have been instrumental in the synthesis of quinazolinones. nih.gov Future work could explore the use of more abundant and less toxic metals like copper, iron, and zinc as catalysts. mdpi.com For instance, copper-catalyzed methods have already shown promise in the synthesis of quinazolinones, offering a greener alternative to some traditional methods. mdpi.com

Microwave-Assisted Synthesis: This technique has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times. nih.gov Its application in the synthesis of quinazoline and quinazolinone skeletons from various starting materials is an area of active research. tandfonline.comnih.gov

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, minimizing waste and simplifying purification. mdpi.com The development of novel MCRs for the one-pot synthesis of substituted quinazolinones is a promising avenue for creating diverse libraries of this compound analogs. mdpi.com

Use of Nanocatalysts: Magnetically recyclable nanocatalysts are gaining attention for their high efficiency, selectivity, and ease of separation from the reaction mixture. researchgate.netnih.gov The application of these catalysts in the synthesis of quinazoline derivatives can lead to more sustainable and economical production methods. researchgate.netresearchgate.net

Deep Eutectic Solvents (DES): As a greener alternative to traditional volatile organic solvents, DES are being explored for the synthesis of quinazolinones. tandfonline.com Their use can significantly reduce the environmental impact of synthetic processes. tandfonline.com

Synthetic MethodologyKey AdvantagesPotential Application for this compound
Metal-Catalyzed ReactionsHigh efficiency and selectivity in bond formation. nih.govFunctionalization of the quinazoline core.
Microwave-Assisted SynthesisRapid reaction times and increased yields. tandfonline.comnih.govEfficient synthesis of derivatives.
Multicomponent ReactionsHigh atom economy and operational simplicity. mdpi.comRapid generation of diverse compound libraries.
NanocatalysisHigh catalytic activity and recyclability. researchgate.netnih.govSustainable and cost-effective synthesis.
Deep Eutectic SolventsEnvironmentally friendly and often biodegradable. tandfonline.comGreener synthetic routes.

Discovery of Undiscovered Biological Targets and Mechanisms

While quinazoline derivatives have been extensively studied for their anticancer and anti-inflammatory properties, there remains a vast, unexplored landscape of potential biological targets and mechanisms of action. mdpi.commdpi.com Future research should aim to move beyond the well-trodden path of targeting tyrosine kinases and explore novel molecular interactions. mdpi.com

Potential areas for investigation include:

Epigenetic Targets: The role of histone-mediated protein-protein interactions in gene regulation is a critical area of research. princeton.edu Investigating the ability of this compound derivatives to modulate the activity of epigenetic enzymes such as histone deacetylases (HDACs) or methyltransferases could reveal new therapeutic avenues.

Protein-Protein Interaction (PPI) Modulators: Many cellular processes are governed by intricate networks of PPIs. princeton.edu High-throughput screening of this compound-based libraries could identify compounds that disrupt or stabilize specific PPIs involved in disease pathogenesis.

Targeting Allosteric Sites: Allosteric modulation of enzymes and receptors offers the potential for greater selectivity and reduced side effects compared to targeting the highly conserved active site. wikipedia.org Computational and experimental approaches can be used to identify allosteric binding pockets on various proteins that may be targeted by derivatives of this compound.

Polypharmacology: The concept of a single drug hitting multiple targets is gaining traction, particularly for complex diseases. nih.gov A systematic investigation of the off-target effects of this compound and its analogs could uncover beneficial polypharmacological profiles.

Antiviral and Antibacterial Mechanisms: The broad-spectrum biological activity of quinazolines suggests potential applications beyond cancer and inflammation. mdpi.com Elucidating the specific viral or bacterial proteins targeted by these compounds could lead to the development of novel anti-infective agents.

Integration of Advanced Artificial Intelligence and Machine Learning in Ligand Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery. nih.govharvard.edu These computational tools can significantly accelerate the design and optimization of novel ligands based on the this compound scaffold. nih.govspringernature.com

Key applications of AI and ML in this context include:

De Novo Drug Design: Generative AI models can design novel molecules with desired physicochemical and biological properties from scratch. youtube.comslideshare.net These models can be trained on existing libraries of quinazoline derivatives to generate new chemical entities with a high probability of biological activity.

Virtual Screening and Bioactivity Prediction: AI algorithms can screen vast virtual libraries of compounds to identify those most likely to bind to a specific biological target. nih.gov This can dramatically reduce the time and cost associated with experimental high-throughput screening. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML models can be used to build predictive QSAR models that correlate the structural features of quinazoline derivatives with their biological activity. slideshare.net These models can then be used to guide the design of more potent and selective compounds. ijfmr.com

ADMET Prediction: AI can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates at an early stage of development, helping to reduce the high attrition rates in clinical trials. nih.govmanmiljournal.ru

Exploration of Targeted Delivery Systems for Pre-Clinical Applications

The development of effective drug delivery systems is crucial for maximizing the therapeutic efficacy of a drug while minimizing its side effects. For this compound and its derivatives, the exploration of targeted delivery systems is a promising area for future research.

Emerging strategies include:

Nanoparticle-Based Delivery: Encapsulating quinazoline derivatives within nanoparticles can improve their solubility, stability, and pharmacokinetic profile. researchgate.net Furthermore, nanoparticles can be functionalized with targeting ligands to ensure the specific delivery of the drug to the site of action, such as a tumor. researchgate.net

Antibody-Drug Conjugates (ADCs): In this approach, a potent cytotoxic agent is linked to a monoclonal antibody that specifically recognizes a tumor-associated antigen. This strategy could be adapted for highly potent derivatives of this compound to achieve targeted cancer therapy.

pH-Responsive Systems: The acidic microenvironment of tumors can be exploited for targeted drug release. researchgate.net Polymeric nanoparticles that release their drug payload in response to a drop in pH can enhance the selective delivery of quinazoline-based drugs to cancer cells. researchgate.net

Delivery SystemMechanism of ActionPotential Benefit for this compound Derivatives
NanoparticlesEncapsulation and surface functionalization for targeted delivery. researchgate.netresearchgate.netImproved solubility, stability, and targeted accumulation at the disease site.
Antibody-Drug ConjugatesAntibody-mediated delivery of a cytotoxic payload to specific cells.Highly specific targeting of cancer cells, reducing systemic toxicity.
pH-Responsive SystemsDrug release is triggered by the acidic environment of tumors. researchgate.netEnhanced drug concentration at the tumor site.

Interdisciplinary Approaches in Quinazoline-Based Chemical Biology

The complexity of biological systems necessitates a collaborative, interdisciplinary approach to drug discovery and development. The future of research on this compound will rely on the seamless integration of expertise from various scientific fields.

Key interdisciplinary collaborations will involve:

Computational and Medicinal Chemistry: The synergy between computational modeling and synthetic chemistry will be crucial for the rational design and synthesis of novel quinazoline derivatives with optimized properties. ijfmr.commanmiljournal.ru

Chemical Biology and Proteomics: Chemical biology tools, such as affinity probes based on the this compound scaffold, can be used in conjunction with mass spectrometry-based proteomics to identify the direct cellular targets of these compounds. princeton.edu

Structural Biology and Biophysics: X-ray crystallography and other biophysical techniques can provide detailed insights into the binding mode of quinazoline derivatives to their target proteins, guiding further structure-based drug design efforts. princeton.edu

Pharmacology and Systems Biology: A systems-level understanding of the pharmacological effects of these compounds will be essential for predicting their efficacy and potential side effects in complex biological systems.

By embracing these future research directions and fostering interdisciplinary collaborations, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, paving the way for the development of innovative medicines to address unmet medical needs.

Q & A

Q. What are the standard synthetic routes for 2,6-Dichloroquinazolin-4-amine, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic aromatic substitution of 4,6-dichloroquinazoline with ammonia or amines. Key parameters include solvent choice (e.g., DMF for polar aprotic conditions), temperature (room temperature to reflux), and stoichiometry. For example, substituting thiophen-2-ylmethanamine with 4-chloroquinazoline in DMF at room temperature yields high purity (>95%) via column chromatography with ethyl acetate/hexane gradients . Optimization may require adjusting equivalents of Hunig’s base (diisopropylethylamine) to enhance nucleophilicity.

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

  • NMR spectroscopy (¹H and ¹³C) confirms structural integrity, with distinct shifts for aromatic protons (δ 7.2–8.5 ppm) and amine groups (δ 4.9–5.5 ppm).
  • High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., ESI-MS m/z 362.0957 for a derivative ).
  • LCMS purity analysis using acetonitrile/water gradients with trifluoroacetic acid ensures >95% purity .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Use PPE: gloves, protective eyewear, and lab coats to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of airborne particles.
  • Dispose of waste via certified hazardous waste services to mitigate environmental contamination .

Advanced Research Questions

Q. How can structural modifications of this compound enhance biological activity against specific targets?

Substituent engineering at the 2- and 6-positions influences binding affinity. For instance:

  • Adding electron-withdrawing groups (e.g., nitro or fluoro) improves enzyme inhibition (e.g., kinase targets).
  • Molecular docking studies (using software like AutoDock) guide rational design by predicting interactions with active sites .
  • Derivatives with benzo[d][1,3]dioxol-5-yl groups show enhanced selectivity in CDC2-like kinase inhibition .

Q. What crystallographic methods are used to resolve hydrogen-bonding patterns in this compound crystals?

  • Single-crystal X-ray diffraction with SHELXL refines hydrogen-bonding networks. Graph set analysis (e.g., Etter’s rules) classifies motifs like R₂²(8) rings, critical for stability .
  • Synchrotron radiation improves resolution for twinned or high-symmetry crystals .

Q. How should researchers address contradictions in reported synthetic yields or biological activity data?

  • Methodological audit : Compare reaction conditions (e.g., solvent polarity, catalyst load). For example, microwave-assisted Suzuki couplings (150°C, 1 h) may yield 58% vs. traditional heating .
  • Batch variability : Check purity via LCMS and NMR to rule out impurities affecting bioassays.
  • Statistical validation : Use triplicate experiments with ANOVA to assess significance of activity differences .

Q. What strategies improve the solubility and bioavailability of this compound derivatives?

  • Introduce hydrophilic groups (e.g., methoxy or hydroxyl) at non-critical positions.
  • Formulate as prodrugs (e.g., phosphate esters) or use cyclodextrin complexes for enhanced aqueous solubility.
  • Assess logP values via HPLC to balance hydrophilicity and membrane permeability .

Methodological Resources

  • Synthesis Protocols : Detailed procedures for nucleophilic substitution and cross-coupling reactions .
  • Crystallography : SHELX suite for structure refinement and hydrogen-bond analysis .
  • Bioactivity Profiling : Kinase inhibition assays (e.g., Reaction Biology Corporation protocols) and molecular docking workflows .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.